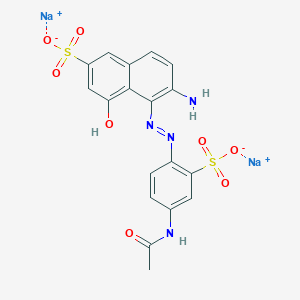
C.I. Acid red 37
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Acid Red 37, also known as disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate, is an organic dye widely used in various industries. It is a red powder that is highly soluble in water and exhibits different colors under acidic and basic conditions. This compound is primarily used for dyeing wool, silk, nylon, and other fibers, as well as for printing on fabrics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid Red 37 typically involves the chemical modification of phenolphthalein. The process includes several steps such as chemical reactions, separation, and purification. One common method involves the reaction of 2,5-diaminobenzenesulfonic acid with acetic anhydride, followed by diazotization and coupling with gamma acid. The final product is obtained through salting out, filtration, drying, and pulverization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product. The industrial production also involves stringent quality control measures to meet the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
C.I. Acid Red 37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: Reduction reactions can alter the azo group in the compound, affecting its color and solubility.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different derivatives of the original compound, while reduction can lead to the formation of amines and other reduced forms .
Wissenschaftliche Forschungsanwendungen
C.I. Acid Red 37 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed as a staining agent for microscopic analysis of biological tissues and cells.
Medicine: Utilized in diagnostic procedures and research studies involving biological samples.
Industry: Applied in the textile, leather, and paper industries for dyeing and printing purposes
Wirkmechanismus
The mechanism of action of C.I. Acid Red 37 involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it useful for various applications in research and industry .
Vergleich Mit ähnlichen Verbindungen
C.I. Acid Red 37 is unique in its chemical structure and properties, which distinguish it from other similar compounds. Some similar compounds include:
C.I. Acid Red 13: Another azo dye with different solubility and color properties.
C.I. Acid Red 25: Known for its use in different dyeing applications.
C.I. Acid Red 88: Exhibits different chemical reactivity and applications.
These compounds share some similarities with this compound but also have distinct characteristics that make them suitable for specific uses.
Eigenschaften
Molekularformel |
C18H14N4Na2O8S2 |
|---|---|
Molekulargewicht |
524.4 g/mol |
IUPAC-Name |
disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N4O8S2.2Na/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18;;/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI-Schlüssel |
YAGIKUGDXINHLL-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




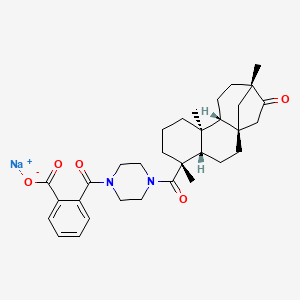
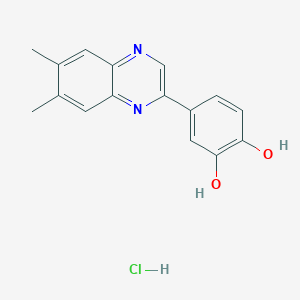
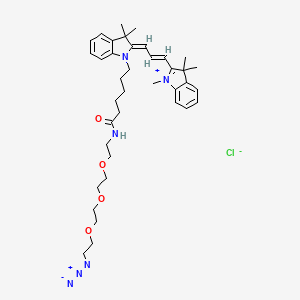

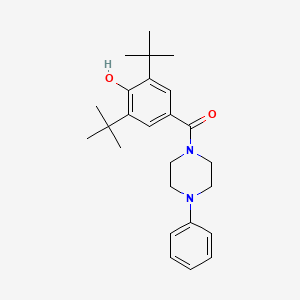
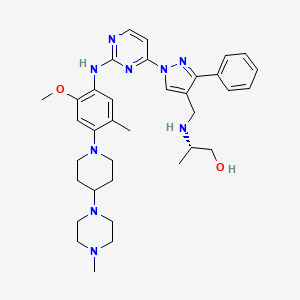

![N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12370502.png)
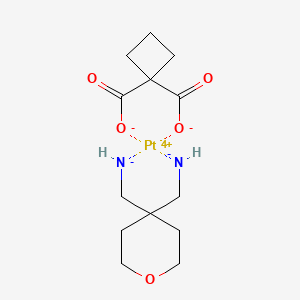
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
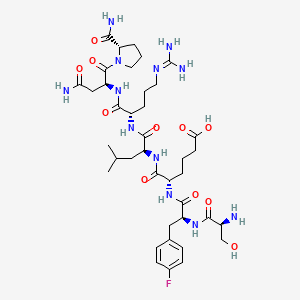
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
